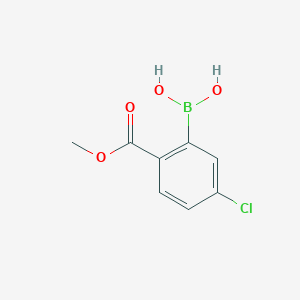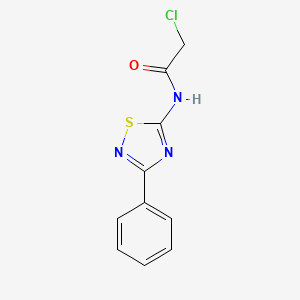
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Descripción general
Descripción
“2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is solid . Its molecular weight is 253.71 . More specific physical and chemical properties are not detailed in the sources I found.Aplicaciones Científicas De Investigación
Structural Analysis
- A study by Boechat et al. (2011) examined compounds related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, focusing on their structural characteristics. The compounds displayed 'V' shaped molecular structures with various intermolecular interactions, contributing to the formation of 3-D arrays (Boechat et al., 2011).
Antibacterial Activity
- Desai et al. (2008) synthesized and evaluated derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide for their antibacterial activity. The study demonstrated moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Anticancer Applications
- Research by Evren et al. (2019) involved synthesizing derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and testing their anticancer activity. These compounds showed selectivity and potential as anticancer agents (Evren et al., 2019).
Local Anaesthetic Activity
- Badiger et al. (2012) explored the local anaesthetic potential of various 2-aminothiazole and 2-aminothiadiazole derivatives related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. These compounds were evaluated using the rat sciatic nerve model, indicating potential for local anaesthetic applications (Badiger et al., 2012).
Glutaminase Inhibitors
- Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. These analogs were potent and selective allosteric inhibitors of kidney-type glutaminase, showing promise for therapeutic applications (Shukla et al., 2012).
Synthesis of Novel Derivatives
- Ramalingam et al. (2019) reported the synthesis of novel derivatives of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, focusing on their antibacterial properties. These compounds showed significant activity, highlighting their potential in antibacterial applications (Ramalingam et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
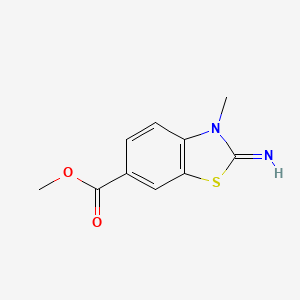

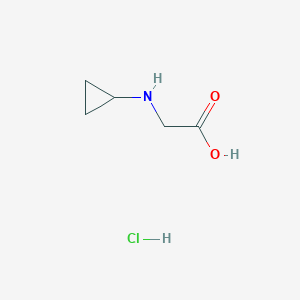
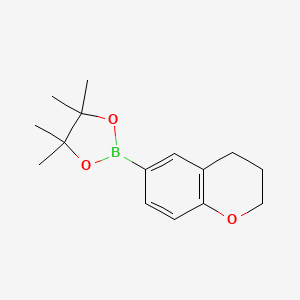
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
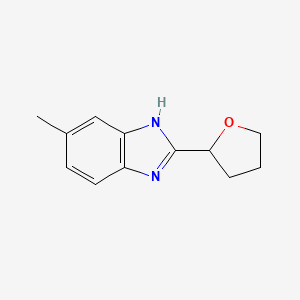
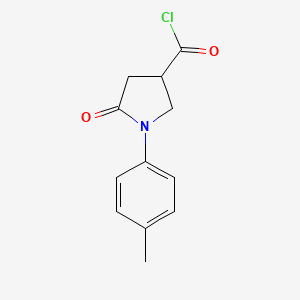
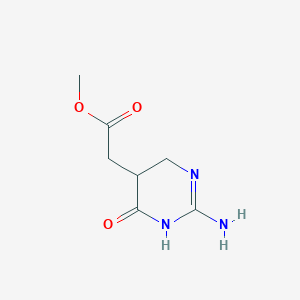
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
